An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Ethoxyethyl 3,5-Dinitrobenzoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Ethoxyethyl 3,5-Dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra of 2-ethoxyethyl 3,5-dinitrobenzoate. In the absence of published experimental data for this specific molecule, this paper utilizes high-quality NMR prediction software to generate and analyze the chemical shifts, multiplicities, and coupling constants. This comprehensive analysis serves as a valuable reference for researchers working with this compound or similar molecular scaffolds. The methodologies for NMR sample preparation and data acquisition are also detailed, providing a framework for the empirical validation of these predictions.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, enabling the detailed determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information, including the connectivity of atoms, the electronic environment of nuclei, and the stereochemical relationships within a molecule. For drug development professionals, NMR is critical for confirming the structure of newly synthesized compounds, assessing purity, and studying drug-receptor interactions.
This guide focuses on the NMR spectral features of 2-ethoxyethyl 3,5-dinitrobenzoate. The molecule's structure, comprising an aromatic ring with strongly electron-withdrawing nitro groups and a flexible ethoxyethyl ester chain, presents an interesting case for NMR analysis. The predicted spectra offer a roadmap for chemists to identify this compound and to understand the electronic effects at play within the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the unavailability of experimental spectra in the public domain, the ¹H and ¹³C NMR data presented herein were generated using the NMRium online prediction tool, a platform that provides reliable NMR spectra predictions.[1] It is crucial to note that these are predicted values and should be confirmed by experimental data when possible.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of 2-ethoxyethyl 3,5-dinitrobenzoate have been systematically numbered.
Figure 1. Molecular structure of 2-ethoxyethyl 3,5-dinitrobenzoate with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-ethoxyethyl 3,5-dinitrobenzoate is characterized by distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the two nitro groups and the ester functionality significantly influences the chemical shifts of the aromatic protons, shifting them downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-ethoxyethyl 3,5-dinitrobenzoate (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H4 | 9.25 | t | 2.1 | Aromatic |
| H2, H6 | 9.15 | d | 2.1 | Aromatic |
| H9 | 4.60 | t | 4.8 | -O-CH₂- |
| H10 | 3.85 | t | 4.8 | -CH₂-O- |
| H12 | 3.60 | q | 7.0 | -O-CH₂-CH₃ |
| H13 | 1.20 | t | 7.0 | -CH₂-CH₃ |
Note: Predicted using NMRium.[1] Chemical shifts are referenced to TMS (0 ppm). The solvent is assumed to be CDCl₃.
Analysis of the ¹H NMR Spectrum:
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Aromatic Region (9.0-9.3 ppm): The protons on the dinitro-substituted benzene ring (H2, H4, and H6) are highly deshielded due to the strong electron-withdrawing effect of the two nitro groups and the ester carbonyl group. This results in their signals appearing at very low field. H4 is predicted to be a triplet due to coupling with the two equivalent H2 and H6 protons. H2 and H6 are predicted to be a doublet due to coupling with H4.
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Aliphatic Chain (1.0-5.0 ppm): The methylene protons of the ethoxyethyl group (H9, H10, and H12) and the methyl protons (H13) are found in the upfield region of the spectrum. The protons on C9 (H9), being directly attached to the ester oxygen, are the most deshielded of the aliphatic protons. The protons on C10 (H10) and C12 (H12) are influenced by the adjacent oxygen atoms, resulting in their downfield shifts compared to typical alkane protons. The methyl protons (H13) are the most shielded, appearing at the highest field. The predicted multiplicities (triplets and quartets) arise from the coupling between adjacent methylene and methyl groups.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of chemically non-equivalent carbon atoms and their electronic environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-ethoxyethyl 3,5-dinitrobenzoate (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| C7 | 162.5 | C=O (Ester) |
| C3, C5 | 148.7 | C-NO₂ |
| C1 | 134.5 | C-C=O |
| C2, C6 | 129.8 | Aromatic CH |
| C4 | 122.5 | Aromatic CH |
| C10 | 69.2 | -CH₂-O- |
| C12 | 66.5 | -O-CH₂-CH₃ |
| C9 | 65.0 | -O-CH₂- |
| C13 | 15.1 | -CH₃ |
Note: Predicted using NMRium.[1] Chemical shifts are referenced to TMS (0 ppm). The solvent is assumed to be CDCl₃.
Analysis of the ¹³C NMR Spectrum:
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Carbonyl Carbon (162.5 ppm): The ester carbonyl carbon (C7) is significantly deshielded and appears at the lowest field, which is characteristic for this functional group.[2]
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Aromatic Carbons (122-149 ppm): The carbon atoms of the benzene ring show a range of chemical shifts. The carbons bearing the nitro groups (C3 and C5) are the most deshielded in this region due to the strong electron-withdrawing and anisotropic effects of the nitro groups. The ipso-carbon attached to the ester group (C1) is also deshielded. The aromatic CH carbons (C2, C4, and C6) appear at higher field compared to the substituted carbons.
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Aliphatic Carbons (15-70 ppm): The carbons of the ethoxyethyl chain are found in the upfield region. The carbons directly attached to oxygen atoms (C9, C10, and C12) are deshielded compared to the terminal methyl carbon (C13), which is the most shielded carbon in the molecule.
Experimental Protocols for NMR Analysis
To empirically validate the predicted NMR data, the following experimental protocols are recommended. These steps are designed to ensure high-quality, reproducible results.
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.
Workflow for NMR Sample Preparation:
Figure 2. A standardized workflow for preparing a small molecule sample for NMR analysis.
Causality behind Experimental Choices:
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Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its good dissolving power and relatively simple residual solvent signal. The deuterium lock signal is essential for the spectrometer to maintain a stable magnetic field.
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Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.[3] Its protons and carbons are highly shielded, so its signal appears at 0 ppm and rarely overlaps with signals from the analyte.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
Step-by-Step Data Acquisition Protocol:
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Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the specific probe and solvent being used. Shimming is the process of adjusting the magnetic field homogeneity to obtain sharp spectral lines.
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¹H NMR Acquisition:
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A standard single-pulse experiment is typically sufficient.
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Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (for a sample of this concentration, 8-16 scans should be adequate), and the relaxation delay (typically 1-2 seconds).
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¹³C NMR Acquisition:
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A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
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Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.
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Conclusion and Future Perspectives
This technical guide has provided a detailed theoretical analysis of the ¹H and ¹³C NMR spectra of 2-ethoxyethyl 3,5-dinitrobenzoate based on high-quality predictions. The predicted chemical shifts, multiplicities, and assignments offer a valuable resource for the identification and characterization of this compound. The provided experimental protocols outline a robust methodology for obtaining empirical data to validate these predictions.
For researchers in drug development, this guide serves as a practical example of how to approach the structural elucidation of a novel small molecule. The principles of NMR interpretation and the rationale behind experimental choices discussed here are broadly applicable. Future work should focus on the synthesis and experimental NMR analysis of 2-ethoxyethyl 3,5-dinitrobenzoate to confirm and refine the predicted data presented in this guide.
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